molecular formula C7H6N2O B096127 1H-Pyrrolo[3,2-b]pyridin-5-ol CAS No. 17322-91-7

1H-Pyrrolo[3,2-b]pyridin-5-ol

Cat. No.: B096127
CAS No.: 17322-91-7
M. Wt: 134.14 g/mol
InChI Key: FSHSBDMOHYYHRB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[3,2-b]pyridin-5-ol is involved in the synthesis of potent VEGFR-2 inhibitors

Cellular Effects

It is known to be used in the synthesis of potent VEGFR-2 inhibitors , which suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to VEGFR-2.

Molecular Mechanism

It is used in the synthesis of potent VEGFR-2 inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to VEGFR-2.

Metabolic Pathways

It is known to be used in the synthesis of potent VEGFR-2 inhibitors , suggesting that it may interact with enzymes or cofactors involved in this pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-b]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolo[3,2-b]pyridines .

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridin-5-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[3,2-b]pyridin-5-ol is unique due to its specific ring fusion and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-2-1-5-6(9-7)3-4-8-5/h1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHSBDMOHYYHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562673
Record name 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17322-91-7
Record name 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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